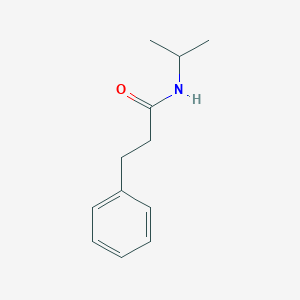
N-Isopropyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-3-phenylpropanamide is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .
Synthesis Analysis
The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . A simple method for the direct reduction of secondary amides uses only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . This reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .Molecular Structure Analysis
The molecular structure of N-Isopropyl-3-phenylpropanamide consists of 12 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
N-Isopropyl-3-phenylpropanamide is a solid at room temperature . It has a molecular weight of 191.27 .Applications De Recherche Scientifique
-
Material Science
- Application : N-Isopropyl-3-phenylpropanamide is used in the preparation of poly(N-isopropyl methacrylamide)-based hydrogel microspheres .
- Method of Application : These microspheres are prepared via aqueous free radical precipitation polymerization . The microgels have a peculiar heterogeneous structure, for example a core–shell and non-thermoresponsive nanostructure in the core region, that originates from the precipitation polymerization process .
- Results : The microgels have a volume-transition temperature of 43 C . These findings can be expected to advance the design of new materials such as thermoresponsive nanosheets and stimuli-responsive coatings .
-
Medicinal Applications
-
Chemical Synthesis
- Application : N-Isopropyl-3-phenylpropanamide is used in the chemoselective reduction of secondary amides and lactams to amines .
- Method of Application : The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . The method involves the use of only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . The reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .
- Results : It is noteworthy that N-isopropyl-3-phenylpropanamide, an aliphatic amide, also reacted smoothly to give amine in 70% yield .
-
Pharmaceutical Industry
- Application : N-Isopropyl-3-phenylpropanamide is used in the pharmaceutical industry, but the specific application is not mentioned in the source .
- Method of Application : The specific methods of application in the pharmaceutical industry are not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
Safety And Hazards
Propriétés
IUPAC Name |
3-phenyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLCOGVOHEKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337321 |
Source


|
| Record name | N-Isopropyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-3-phenylpropanamide | |
CAS RN |
56146-87-3 |
Source


|
| Record name | N-Isopropyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

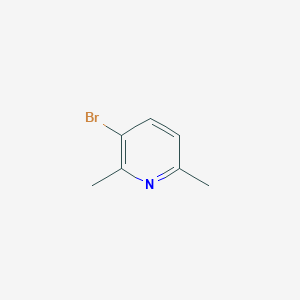
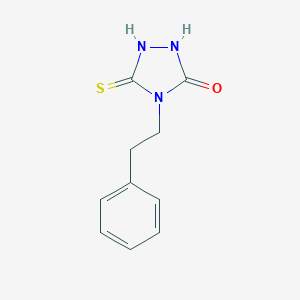
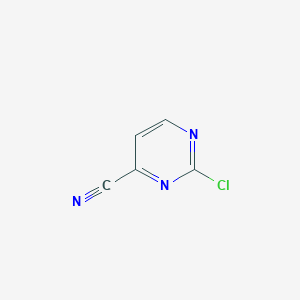

![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
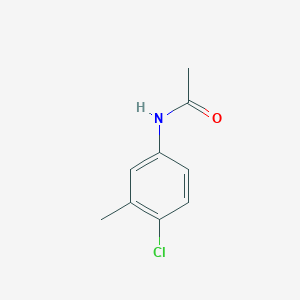
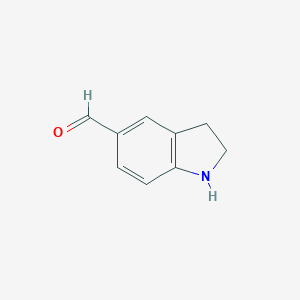
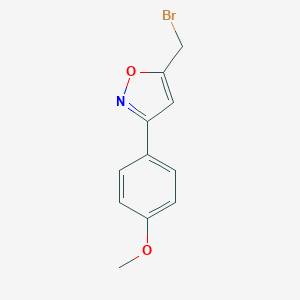

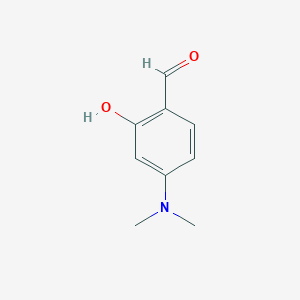

![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
